molecular formula C12H14N2O3 B2642681 5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic Acid CAS No. 407633-90-3

5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic Acid

Cat. No.: B2642681
CAS No.: 407633-90-3
M. Wt: 234.255
InChI Key: MUQFAIZQOQXVMX-UHFFFAOYSA-N
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Description

5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C12H14N2O3. It is characterized by a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridineethanol with pyrrolidine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or ethanol. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the pyrrolidine ring .

Mechanism of Action

The mechanism of action of 5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets involved depend on the specific application and context of use .

Properties

IUPAC Name

5-oxo-1-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11-7-9(12(16)17)8-14(11)6-4-10-3-1-2-5-13-10/h1-3,5,9H,4,6-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQFAIZQOQXVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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